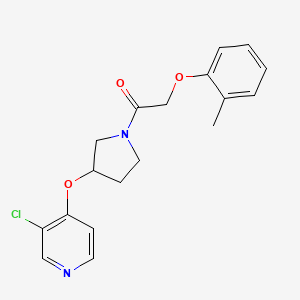

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Descripción

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a pyridine-pyrrolidine hybrid compound featuring a 3-chloropyridin-4-yloxy group attached to the pyrrolidine ring and an ortho-methylphenoxy (o-tolyloxy) substituent on the ethanone moiety. Its molecular formula is C₁₈H₁₈ClN₂O₃, with a molecular weight of 357.8 g/mol (calculated). This compound is hypothesized to serve as an intermediate in medicinal chemistry, particularly in kinase inhibitor development, given structural parallels to patented derivatives .

Propiedades

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGOKFIFAJJYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Chloropyridine Moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.

Attachment of the o-Tolyloxy Group: This can be done through etherification reactions, where an o-tolyloxy group is introduced using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Use of Catalysts: To enhance reaction rates and selectivity.

Temperature Control: To ensure optimal reaction conditions.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Pharmaceuticals: Explored as a potential pharmaceutical agent or as an intermediate in drug synthesis.

Industry

Material Science:

Mecanismo De Acción

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyridine-pyrrolidine derivatives, focusing on molecular features and synthetic pathways.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects: The 3-chloropyridin-4-yloxy group in the target compound contrasts with methoxy () and fluorine () substituents in analogs. Chlorine’s electronegativity may enhance binding affinity in biological systems compared to less polar groups.

Synthetic Pathways :

- The patent in employs a palladium-catalyzed Suzuki-Miyaura coupling to attach a boronate ester to a pyridine intermediate. This method is broadly applicable to analogs like the target compound, where cross-coupling of halogenated pyridines with boronic acids/esters could be feasible .

Molecular Weight and Solubility: The target compound’s molecular weight (357.8 g/mol) is intermediate between simpler pyridine derivatives (e.g., 232.3 g/mol in ) and larger complexes like the 414.9 g/mol chloropyridazinone (). The chlorine and aromatic substituents likely reduce aqueous solubility compared to non-halogenated analogs.

Potential Applications: The chloropyridin-4-yloxy motif is common in kinase inhibitors (e.g., crizotinib analogs), suggesting the target compound may have therapeutic relevance. In contrast, the tert-butyldimethylsilyloxy group in is typically a protecting group, indicating divergent synthetic roles.

Research Implications and Limitations

Actividad Biológica

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a pyrrolidine ring, a chloropyridine moiety, and an o-tolyloxy group, which may contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name is 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN3O3 |

| Molecular Weight | 335.78 g/mol |

| CAS Number | 2034432-67-0 |

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The unique structural features allow it to fit into the active sites of these targets, potentially modulating their functions. For instance, it might act as an inhibitor or an agonist depending on the specific target and context.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For example, derivatives containing chloropyridine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of related pyrrolidine derivatives. These compounds have been shown to reduce pro-inflammatory cytokine production and inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. The mechanism may involve the modulation of immune cell activity or direct inhibition of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. For instance, studies have demonstrated that chloropyridine derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antitumor Efficacy

In a study examining the effects of pyrrolidine derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibited significant cytotoxic effects. The study reported a reduction in cell viability and increased rates of apoptosis when treated with these compounds, indicating their potential as chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of chloropyridine-containing compounds. The results indicated that these compounds significantly decreased the levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.